![molecular formula C26H29N7O2 B2398566 2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251695-32-5](/img/structure/B2398566.png)
2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity
The compound has been investigated for its potential as an anti-tumor agent. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among the derivatives, compound 22i demonstrated excellent anti-tumor activity with the following IC50 values:
c-Met Kinase Inhibition
In addition to its anti-tumor effects, compound 22i exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). This suggests its potential as a c-Met kinase inhibitor, which could be relevant in cancer therapy .
One-Pot Synthesis of 1,2,4-Triazolo[4,3-a]pyridines
The compound’s structure includes a [1,2,4]triazolo[4,3-a]pyrazine moiety. Interestingly, a one-pot approach has been developed for the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. This transition-metal-free procedure is efficient and environmentally advantageous .
Triazolodiazine Family
The compound’s triazolo[4,3-a]pyrazine scaffold belongs to the broader triazolodiazine family. Other related structures include 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, 1,2,3-triazolo[4,5-d]pyridazine, 1,2,3-triazolo[1,5-a]pyrazine, and 1,2,3-triazolo[1,5-b]pyridazine. These compounds have diverse applications and are of interest in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it an attractive target for anticancer therapies .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to the inhibition of these cellular processes .
Pharmacokinetics
Similar compounds have been evaluated for theirAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties can significantly impact the bioavailability of the compound, its distribution within the body, and its ultimate effectiveness as a therapeutic agent .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level . The results suggest that the compound could be a potential c-Met kinase inhibitor .
properties
IUPAC Name |
2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-19(2)20-8-10-21(11-9-20)28-23(34)18-33-26(35)32-13-12-27-24(25(32)29-33)31-16-14-30(15-17-31)22-6-4-3-5-7-22/h3-13,19H,14-18H2,1-2H3,(H,28,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADFZQDBXMWEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
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